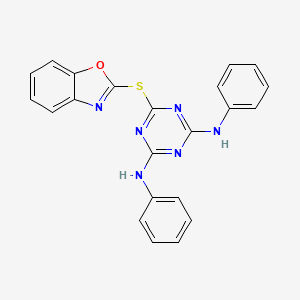![molecular formula C17H14Cl2N4OS B15011103 (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide](/img/structure/B15011103.png)
(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a unique structure that includes a 2,6-dichlorophenyl group, an indole core, and a methylthiourea moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The 2,6-dichlorophenyl group is then introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs[3][3].
化学反应分析
Types of Reactions
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioureas, depending on the specific reaction conditions and reagents used .
科学研究应用
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2,3-Dihydroindole: A precursor in the synthesis of various indole derivatives.
1-Methyl-1H-indole-2-carboxylate: Another indole derivative with different functional groups.
Uniqueness
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA is unique due to its combination of a 2,6-dichlorophenyl group, an indole core, and a methylthiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C17H14Cl2N4OS |
|---|---|
分子量 |
393.3 g/mol |
IUPAC 名称 |
1-[1-[(2,6-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-3-methylthiourea |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-20-17(25)22-21-15-10-5-2-3-8-14(10)23(16(15)24)9-11-12(18)6-4-7-13(11)19/h2-8,24H,9H2,1H3,(H,20,25) |
InChI 键 |
NNGZCXGNHGNMTF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)N=NC1=C(N(C2=CC=CC=C21)CC3=C(C=CC=C3Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


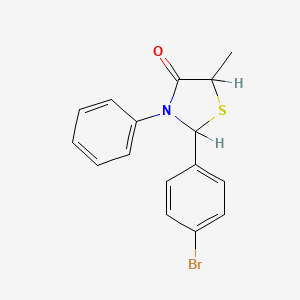
![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
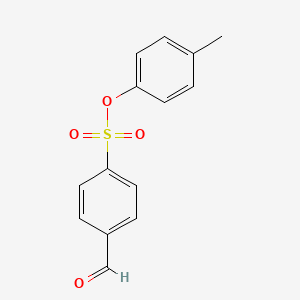
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)
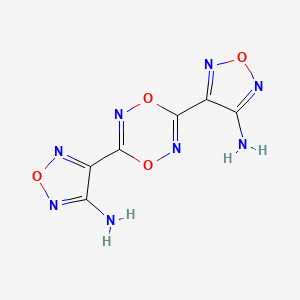
![(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011063.png)
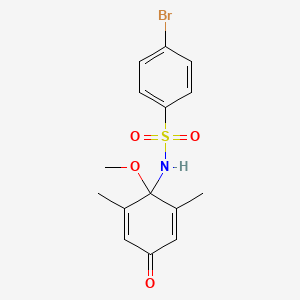
![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15011075.png)
![4-fluoro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011081.png)
![N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)
![4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15011109.png)
